4-(4-Bromobenzyl)piperidine
Overview
Description
4-(4-Bromobenzyl)piperidine is an organic compound that belongs to the class of piperidine derivatives It consists of a piperidine ring substituted with a 4-bromobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobenzyl)piperidine typically involves the reaction of 4-bromobenzyl chloride with piperidine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromobenzyl)piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
4-(4-Bromobenzyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromobenzyl)piperidine involves its interaction with specific molecular targets. The bromobenzyl group can participate in various binding interactions with enzymes or receptors, influencing their activity. The piperidine ring can also interact with biological molecules, affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Similar structure but lacks the bromine atom, leading to different reactivity and applications.
4-(4-Chlorobenzyl)piperidine: Contains a chlorine atom instead of bromine, resulting in different chemical properties and biological activities.
4-(4-Fluorobenzyl)piperidine:
Uniqueness
4-(4-Bromobenzyl)piperidine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential for specific applications in medicinal chemistry and organic synthesis. The bromine atom can participate in unique interactions and reactions that are not possible with other halogenated derivatives.
Biological Activity
4-(4-Bromobenzyl)piperidine is a piperidine derivative with significant potential in medicinal chemistry, particularly due to its interactions with neurotransmitter systems. This compound has been studied for its biological activities, primarily focusing on its inhibitory effects on key enzymes involved in neurotransmission.
Chemical Structure and Properties
- Molecular Formula : CHBrN
- Molecular Weight : 252.14 g/mol
- Structure : The compound features a piperidine ring substituted with a 4-bromobenzyl group, which contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological effects, particularly through the inhibition of enzymes such as:
- Acetylcholinesterase (AChE) : By inhibiting AChE, the compound increases acetylcholine levels, enhancing cholinergic signaling. This mechanism is crucial in the context of neurodegenerative diseases like Alzheimer's disease.
- Monoamine Oxidase B (MAO-B) : Inhibition of MAO-B leads to increased levels of dopamine, potentially improving dopaminergic signaling pathways.
These interactions suggest a therapeutic potential for this compound in treating cognitive impairments and neurodegenerative disorders.
The biological activity of this compound can be attributed to its ability to bind to and inhibit the aforementioned enzymes. The following table summarizes the mechanisms:
Enzyme | Inhibition Effect | Biological Impact |
---|---|---|
Acetylcholinesterase | Increases acetylcholine levels | Enhances cholinergic signaling |
Monoamine Oxidase B | Increases dopamine levels | Improves dopaminergic signaling |
Case Studies and Research Findings
- Neuroprotective Effects : Studies have shown that compounds similar to this compound can protect neurons from degeneration by modulating neurotransmitter levels. For instance, research indicates that AChE inhibitors can improve cognitive function in animal models of Alzheimer's disease .
- Pharmacological Investigations : Various pharmacological studies have assessed the binding affinity of this compound to AChE and MAO-B. These studies typically employ biochemical assays that quantify enzyme activity before and after treatment with the compound .
- Comparative Analysis with Analogous Compounds : Research has also compared this compound with structurally similar compounds. For example, the compound 1-(4-Bromophenyl)piperidine shows similar AChE inhibitory activity but lacks the broader therapeutic potential due to its different structural properties .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves reductive amination or Buchwald-Hartwig coupling reactions. The following table outlines common synthetic routes:
Synthesis Method | Description |
---|---|
Reductive Amination | Involves the reaction of piperidine with a bromobenzyl aldehyde. |
Buchwald-Hartwig Coupling | Utilizes palladium catalysts to couple aryl halides with amines. |
These methods allow for high yields and enable further modifications to enhance biological activity.
Properties
IUPAC Name |
4-[(4-bromophenyl)methyl]piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWSLAIXSIOEOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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